methyl 2-amino-2-(1H-indol-3-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-amino-2-(1H-indol-3-yl)acetate and related compounds involves several steps, starting from methyl 1H-indole-2-acetate. Through a series of reactions including nitration, reduction, and lactam formation, various derivatives are obtained. For instance, alkyl 3-(2-aminoethyl)-1H-indole-2-acetates and diisopropyl 3-(2-aminoethyl)-1H-indole-2-malonates are synthesized through intricate pathways involving nitroethenyl intermediates and azidoethyl derivatives, leading to the formation of aminoethyl compounds and lactams (Mahboobi & Bernauer, 1988).
Molecular Structure Analysis
Crystal structure analyses of similar indole derivatives reveal intricate details about molecular conformations and intermolecular interactions. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water (1:1:1) provides insights into the geometry of the molecule, highlighting the planarity of the indole ring and the stabilizing effects of hydrogen bonds in the crystal lattice (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Reactions and Properties
Methyl 2-(1H-indole-3-carboxamido)acetate, a closely related compound, demonstrates the ability to form chains and three-dimensional networks through N—H⋯O hydrogen bonds. This behavior is indicative of the reactive nature of indole derivatives and their potential for forming complex structures (Fang-Le Hu, Le Zheng, X. Zeng, & K. Li, 2011).
Scientific Research Applications
Functionalization for Synthesis : A study by Velikorodov et al. (2016) demonstrates the potential of a related compound, methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, for functionalization with selenium dioxide, resulting in 1,2,3-selenadiazole and 2,3 (A. V. Velikorodov, V. A. Ionova, E. Shustova, & N. N. Stepkina, 2016).
Regioselective Addition : Koz’minykh et al. (2006) highlight a reaction producing methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, useful for regioselective addition to the exocyclic C=C bond (V. O. Koz’minykh, V. Goncharov, A. Aksenov, E. N. Koz’minykh, K. Lomidze, & A. Berezin, 2006).
Synthesis of N-Substituted Derivatives : Maklakov et al. (2002) present a method for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, offering a new method for obtaining indole compounds with an amino group in the benzene ring (S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002).
Cytotoxic Activity : Phutdhawong et al. (2019) note that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, including an amine derivative related to methyl 2-amino-2-(1H-indol-3-yl)acetate, exhibit potent cytotoxic activity against cancer cells and bacteria (Weerachai Phutdhawong, Siwaporn Inpang, T. Taechowisan, & Waya S. Phutdhawong, 2019).
Pharmaceutical and Food Additive Potential : The crystal structure of a similar compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, reveals its potential as a pharmaceutical and food additive, as shown in studies by Li et al. (2009) (J. Li, Zunjun Liang, & X. Tai, 2009).
Antimicrobial and Anti-inflammatory Properties : Gadegoni and Manda (2013) synthesized novel substituted indoles from (1H-indol-3-yl-methyl)-acetic acid, demonstrating promising antimicrobial and anti-inflammatory properties against various bacteria (Hemalatha Gadegoni & Sarangapani Manda, 2013).
properties
IUPAC Name |
methyl 2-amino-2-(1H-indol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6,10,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGWERHCJBNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410987 | |
Record name | D,L-3-Indolylglycine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40410987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110317-48-1 | |
Record name | D,L-3-Indolylglycine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40410987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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